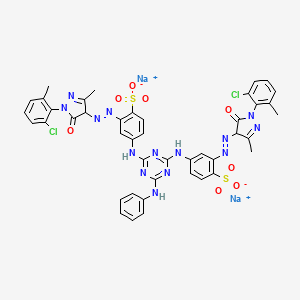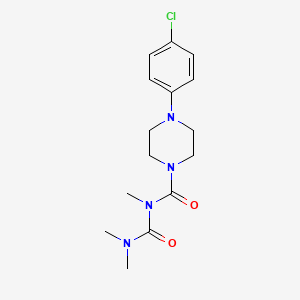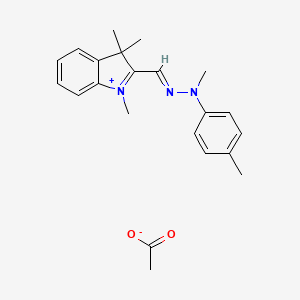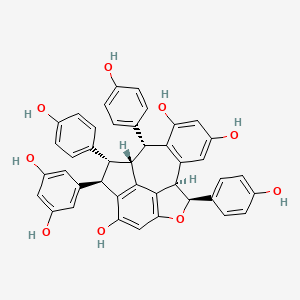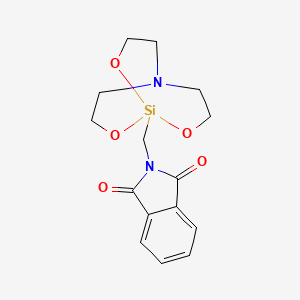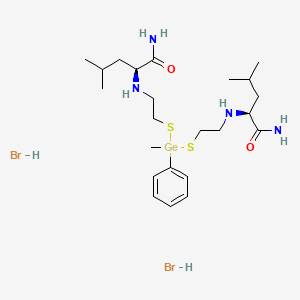![molecular formula C26H25ClN2O4 B12778145 N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide CAS No. 926035-34-9](/img/structure/B12778145.png)
N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide is a complex organic compound with significant potential in various scientific fields This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzazepine Core: This step typically involves the cyclization of a suitable precursor, such as a substituted phenylamine, under acidic or basic conditions.
Introduction of Functional Groups: The chloro and dihydroxy groups are introduced through selective halogenation and hydroxylation reactions, respectively.
Coupling Reactions: The final step involves coupling the benzazepine core with the appropriate benzamide derivative using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones under mild conditions using reagents like PCC or DMP.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: NaOH (Sodium hydroxide), K2CO3 (Potassium carbonate)
Major Products
Oxidation: Quinone derivatives
Reduction: Hydroxy derivatives
Substitution: Amino or thiol derivatives
Scientific Research Applications
N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its benzazepine core.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzazepine core is known to interact with dopamine receptors, potentially modulating neurotransmitter activity. The chloro and dihydroxy groups may enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide
- This compound
Uniqueness
The unique combination of functional groups in this compound provides it with distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and interact with specific molecular targets makes it a valuable compound for various scientific applications.
Properties
CAS No. |
926035-34-9 |
|---|---|
Molecular Formula |
C26H25ClN2O4 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C26H25ClN2O4/c1-15-5-3-4-6-19(15)25(32)28-18-8-9-20(16(2)13-18)26(33)29-12-11-23(30)24(31)21-14-17(27)7-10-22(21)29/h3-10,13-14,23-24,30-31H,11-12H2,1-2H3,(H,28,32)/t23-,24-/m1/s1 |
InChI Key |
VAVCSBDSVJMVNG-DNQXCXABSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CC[C@H]([C@@H](C4=C3C=CC(=C4)Cl)O)O)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC(C(C4=C3C=CC(=C4)Cl)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


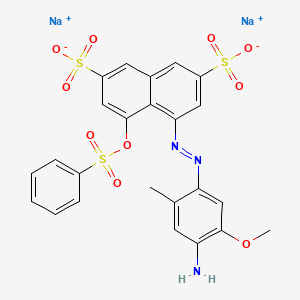
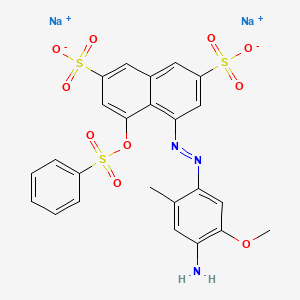

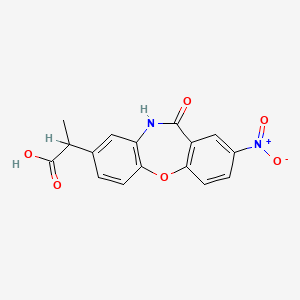
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)
